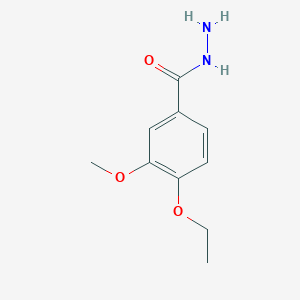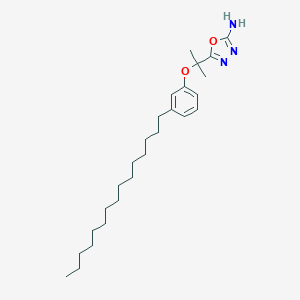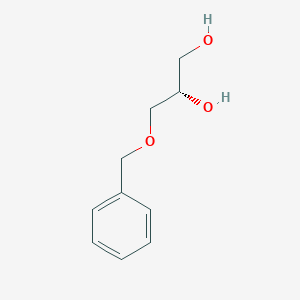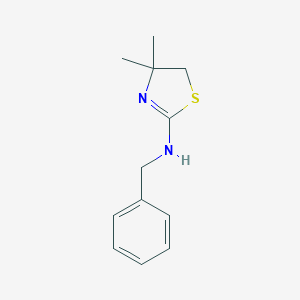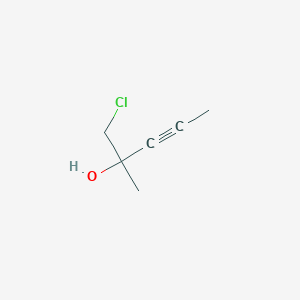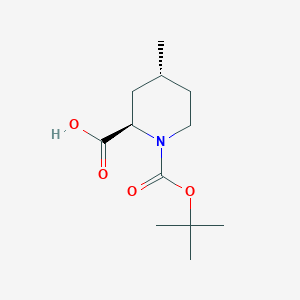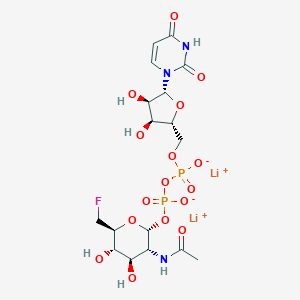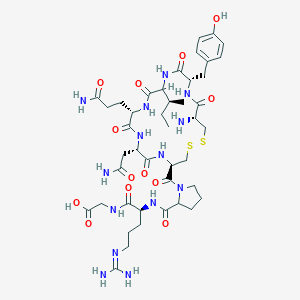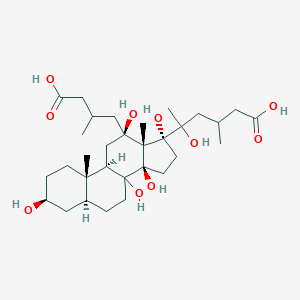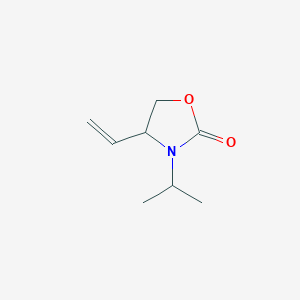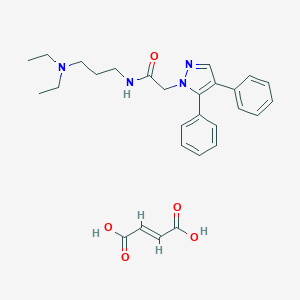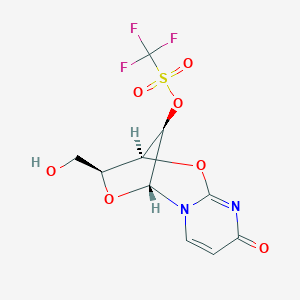
2'-O-Triflyl-2,3'-anhydroxylosyluracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2'-O-Triflyl-2,3'-anhydroxylosyluracil, also known as TAU, is a synthetic nucleoside derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound was first synthesized in 2004 by researchers at the University of Georgia, and since then, it has been extensively studied for its unique properties and potential benefits.
Wirkmechanismus
The mechanism of action of 2'-O-Triflyl-2,3'-anhydroxylosyluracil is not well understood, but it is believed to involve the inhibition of viral replication and the induction of apoptosis in cancer cells. 2'-O-Triflyl-2,3'-anhydroxylosyluracil is thought to act by interfering with the synthesis of viral DNA or RNA, thereby preventing the virus from replicating. In cancer cells, 2'-O-Triflyl-2,3'-anhydroxylosyluracil is believed to induce apoptosis by activating caspases, which are enzymes that play a key role in the programmed cell death process.
Biochemische Und Physiologische Effekte
2'-O-Triflyl-2,3'-anhydroxylosyluracil has been shown to exhibit several biochemical and physiological effects, including the inhibition of viral replication, the induction of apoptosis in cancer cells, and the modulation of immune responses. 2'-O-Triflyl-2,3'-anhydroxylosyluracil has also been shown to exhibit anti-inflammatory and antioxidant properties, which may have therapeutic implications for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2'-O-Triflyl-2,3'-anhydroxylosyluracil is its broad-spectrum antiviral activity, which makes it a promising candidate for the development of new antiviral drugs. In addition, 2'-O-Triflyl-2,3'-anhydroxylosyluracil has also been shown to exhibit anticancer activity, which may have therapeutic implications for various types of cancer. However, one of the limitations of 2'-O-Triflyl-2,3'-anhydroxylosyluracil is its relatively low solubility, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for research on 2'-O-Triflyl-2,3'-anhydroxylosyluracil, including the development of more efficient synthesis methods, the investigation of its mechanism of action, and the evaluation of its potential as a therapeutic agent for various diseases. In addition, further studies are needed to explore the potential applications of 2'-O-Triflyl-2,3'-anhydroxylosyluracil in other fields, such as agriculture and environmental science.
Synthesemethoden
The synthesis of 2'-O-Triflyl-2,3'-anhydroxylosyluracil involves several steps, including the protection of the uracil base, the formation of the glycosidic bond, and the removal of the protecting groups. The most commonly used method for the synthesis of 2'-O-Triflyl-2,3'-anhydroxylosyluracil is the triflate method, which involves the reaction of 2,3-anhydroxy-4,6-O-benzylideneuracil with triflic anhydride and pyridine.
Wissenschaftliche Forschungsanwendungen
2'-O-Triflyl-2,3'-anhydroxylosyluracil has been extensively studied for its potential applications in various fields, including medicine, biochemistry, and molecular biology. In medicine, 2'-O-Triflyl-2,3'-anhydroxylosyluracil has been shown to exhibit antiviral activity against several viruses, including HIV-1, HSV-1, and HCV. In addition, 2'-O-Triflyl-2,3'-anhydroxylosyluracil has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
119637-71-7 |
|---|---|
Produktname |
2'-O-Triflyl-2,3'-anhydroxylosyluracil |
Molekularformel |
C10H9F3N2O7S |
Molekulargewicht |
358.25 g/mol |
IUPAC-Name |
[(1R,9S,10S,12R)-10-(hydroxymethyl)-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-12-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C10H9F3N2O7S/c11-10(12,13)23(18,19)22-7-6-4(3-16)20-8(7)15-2-1-5(17)14-9(15)21-6/h1-2,4,6-8,16H,3H2/t4-,6-,7+,8+/m0/s1 |
InChI-Schlüssel |
JIIPELKGBDSQKK-ZAKLUEHWSA-N |
Isomerische SMILES |
C1=CN2[C@H]3[C@@H]([C@H]([C@@H](O3)CO)OC2=NC1=O)OS(=O)(=O)C(F)(F)F |
SMILES |
C1=CN2C3C(C(C(O3)CO)OC2=NC1=O)OS(=O)(=O)C(F)(F)F |
Kanonische SMILES |
C1=CN2C3C(C(C(O3)CO)OC2=NC1=O)OS(=O)(=O)C(F)(F)F |
Andere CAS-Nummern |
119637-71-7 |
Synonyme |
2'-O-triflyl-2,3'-anhydroxylosyluracil 2'-trifluoromethane sulfonate-2,3'-anhydro-1-(beta-D-xylofuranosyl)uracil 2,3'-anhydroxy-2'-O-triflyllosyluracil 2-TFAOU |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



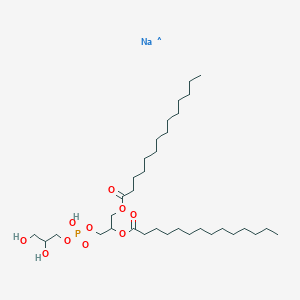
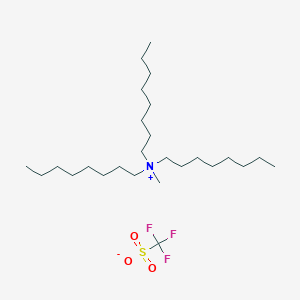
![6,7,15,16,24,25,33,34-Octaoctoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4,6,8,10,12(39),13,15,17,19,21,23,25,27,30(37),31,33,35-nonadecaene](/img/structure/B54746.png)
